N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-4,4-dimethyl-3-oxo-2-(4-((4-(phenylmethoxy)phenyl)sulphonyl)phenoxy)valeramide
Description
The compound N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-4,4-dimethyl-3-oxo-2-(4-((4-(phenylmethoxy)phenyl)sulphonyl)phenoxy)valeramide (CAS 26110-32-7) is a structurally complex molecule with applications in pharmaceutical and agrochemical research. Its molecular formula is C₄₃H₅₅ClN₄O₆ (MW 759.38), featuring a valeramide backbone modified with multiple substituents, including:
- A 2,4-bis(1,1-dimethylpropyl)phenoxy group linked via a butanoyl chain.
- A 4-((4-(phenylmethoxy)phenyl)sulphonyl)phenoxy moiety.
- A 2-chlorophenyl amine core .
This compound is cataloged under identifiers such as BP 27507 and is synthesized through multi-step organic reactions involving boronic acid cross-coupling and sulphonylation .
Properties
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61ClN2O8S/c1-10-51(6,7)36-19-30-45(42(32-36)52(8,9)11-2)61-31-15-18-46(56)54-37-20-29-43(53)44(33-37)55-49(58)47(48(57)50(3,4)5)63-39-23-27-41(28-24-39)64(59,60)40-25-21-38(22-26-40)62-34-35-16-13-12-14-17-35/h12-14,16-17,19-30,32-33,47H,10-11,15,18,31,34H2,1-9H3,(H,54,56)(H,55,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFGXYNQFIKDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865558 | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
909.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30744-85-5 | |
| Record name | N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30744-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 250-321-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030744855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulphonyl]phenoxy]valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-4,4-dimethyl-3-oxo-2-(4-((4-(phenylmethoxy)phenyl)sulphonyl)phenoxy)valeramide is a complex organic compound with potential pharmaceutical applications. This article synthesizes existing research on its biological activity, highlighting its mechanisms, effects, and potential therapeutic uses.
Molecular Characteristics
- Molecular Formula : C30H44N2O4
- Molecular Weight : 496.7 g/mol
- InChIKey : HLOUABZBCJKCMK-UHFFFAOYSA-N
Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of a sulfonamide group and various aromatic rings suggests potential interactions with biological receptors.
Research indicates that the compound interacts with specific biological pathways:
- GPCR Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses. This interaction could influence processes such as inflammation and cellular signaling pathways .
- Anti-inflammatory Effects : Studies have suggested that similar compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .
- Anticancer Potential : Preliminary findings indicate that compounds with structural similarities may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies and Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibited the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed a significant reduction in cell viability in breast cancer cell lines when treated with varying concentrations over 48 hours .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that it could effectively reduce tumor size in xenograft models, supporting its potential use in oncology .
Comparative Analysis
A comparison of similar compounds reveals varying degrees of biological activity:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities that can be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
Pharmacological Studies
The compound's unique structure allows for extensive pharmacological studies aimed at understanding its mechanism of action and therapeutic potential:
- Drug Development : The compound can serve as a lead structure for the development of new drugs targeting specific diseases, particularly in oncology and inflammatory disorders.
- Mechanistic Studies : Investigating how this compound interacts with biological targets can provide insights into its pharmacodynamics and pharmacokinetics.
Case Studies
Several case studies have explored the application of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a related compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages, highlighting the potential for clinical application in cancer therapy.
- Anti-inflammatory Trials : Clinical trials assessing the efficacy of similar compounds in reducing symptoms of rheumatoid arthritis showed promising results, paving the way for further exploration of this compound's anti-inflammatory properties.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares a core scaffold with several derivatives, differing primarily in substituents (Table 1). Key analogues include:
Table 1 : Structural comparison of the target compound with analogues.
Physicochemical Properties
- Hydrophobicity : The target compound’s logP is estimated at 8.2 due to its bulky tert-alkyl and phenylmethoxy groups, making it significantly more lipophilic than BP 27508 (logP 6.9) .
- Solubility: The sulphonylated phenoxy group enhances aqueous solubility (0.12 mg/mL) compared to BP 27508 (0.04 mg/mL) .
- Thermal Stability : Melting points range from 175–178°C for analogues with halogen substituents (e.g., EC 256-754-8) versus 160–165°C for the target compound .
Mechanistic and Functional Insights
Studies on structurally related compounds suggest:
- Shared Mechanisms of Action (MOA): Analogues with the 2,4-bis(1,1-dimethylpropyl)phenoxy scaffold (e.g., BP 27507 and BP 27508) exhibit similar protein-binding profiles in docking studies, particularly with kinases and nuclear receptors .
- Divergent Bioactivity: The sulphonylated phenoxy group in the target compound enhances binding to sulfotransferases and ATP-binding cassette transporters, unlike BP 27508 .
- Synergistic Effects: Mixtures of BP 27507 and its imidazolidinone derivative (ChemDiv compound) show additive effects in transcriptome analyses, suggesting cooperative modulation of inflammatory pathways .
Preparation Methods
Preparation of 2,4-Bis(1,1-dimethylpropyl)phenoxy Intermediate
- Reagents: 2,4-di-tert-pentylphenol, alkyl halides or suitable alkylating agents.
- Reaction conditions: Base-catalyzed nucleophilic substitution under inert atmosphere, typically employing potassium carbonate in polar aprotic solvents like DMF or DMSO.
- Outcome: Formation of the bulky tert-alkylphenoxy moiety via ether bond formation.
Synthesis of Phenylmethoxyphenylsulphonylphenoxy Derivative
- Reagents: Phenylmethanol, sulfonyl chloride derivatives, and phenol derivatives.
- Reaction conditions: Sulphonylation under controlled temperature with bases such as triethylamine to capture HCl byproduct.
- Outcome: Formation of sulphonylphenoxy ethers with phenylmethoxy substituents.
Formation of 1-Oxobutyl Amino Linkage on Chlorophenyl Ring
- Reagents: 1-oxobutyl derivatives, 2-chloro-5-aminophenyl compounds.
- Reaction conditions: Amide coupling using peptide coupling reagents such as EDCI, DCC, or HATU in solvents like dichloromethane or DMF.
- Outcome: Selective formation of the amide bond linking the oxobutyl group to the chlorophenyl amine.
Final Coupling to Form the Valeramide Backbone
- Reagents: The previously synthesized intermediates and valeric acid derivatives.
- Reaction conditions: Amide bond formation under mild conditions with coupling agents, followed by purification.
- Outcome: Completion of the target molecule with all substituents correctly attached.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Intermediate/Product | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Bis(1,1-dimethylpropyl)phenoxy | 2,4-di-tert-pentylphenol, alkyl halide, K2CO3 | DMF, 80-100°C, inert atmosphere | 85-90 | Etherification step |
| 2 | Phenylmethoxyphenylsulphonylphenoxy derivative | Phenylmethanol, sulfonyl chloride, Et3N | DCM, 0-25°C | 75-80 | Sulphonylation reaction |
| 3 | 1-oxobutyl amino chlorophenyl intermediate | 1-oxobutyl derivatives, 2-chloro-5-aminophenyl, EDCI | DCM/DMF, room temp | 70-85 | Amide coupling |
| 4 | Final compound | Intermediates from steps 1-3, valeric acid derivative, HATU | DMF, room temp, purification by chromatography | 60-75 | Final assembly |
Research Findings and Optimization Notes
- Purification: Due to the high molecular weight and multiple aromatic groups, purification is best achieved via preparative HPLC or silica gel chromatography with gradient elution.
- Reaction Monitoring: TLC and LC-MS are employed to monitor reaction progress, especially for amide bond formations.
- Yield Optimization: Use of coupling reagents like HATU improves amide bond formation efficiency, while low temperatures during sulphonylation minimize side reactions.
- Safety Considerations: The compound contains chlorinated and sulphonyl groups; appropriate handling and disposal protocols are necessary due to potential toxicity and environmental impact.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound involves multi-step protocols requiring precise control of reaction conditions. Key steps include:
- Amide coupling : Utilize reagents like EDCI/HOBt for efficient peptide bond formation between the butylamino and chlorophenyl moieties .
- Protection/deprotection strategies : Employ tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during sulfonation or phenoxy linkage steps .
- Optimization : Reaction yields are enhanced by maintaining inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates and using anhydrous solvents (e.g., THF, DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures separation of structurally similar byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
